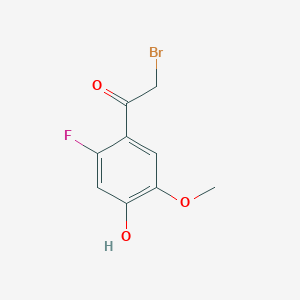

2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one

Description

Properties

IUPAC Name |

2-bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO3/c1-14-9-2-5(8(13)4-10)6(11)3-7(9)12/h2-3,12H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMETYQMWSZTJIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)CBr)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672875 | |

| Record name | 2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065076-50-7 | |

| Record name | 2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural and Analytical Data

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrFO₃ |

| Molecular Weight | 263.06 g/mol |

| IUPAC Name | 2-bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethanone |

| Synonyms | 2-fluoro-4-hydroxy-5-methoxyphenacyl bromide |

| CAS Number | 1065076-50-7 |

| ChemSpider ID | 21469410 |

Preparation Methods Analysis

General Synthetic Approach

The synthesis of 2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one typically involves the electrophilic acylation of a suitably substituted aromatic precursor with a bromoacetylating agent. The most direct and efficient method is the Friedel–Crafts acylation using bromoacetyl bromide in the presence of a Lewis acid catalyst.

Stepwise Outline:

Selection of Aromatic Precursor:

The precursor should be a methoxy- and fluoro-substituted phenol, such as 2-fluoro-4-hydroxy-5-methoxybenzene.Bromoacetylation Reaction:

The aromatic precursor is treated with bromoacetyl bromide in the presence of a Lewis acid (commonly aluminum chloride or ferric chloride) under controlled temperature conditions. This introduces the bromoacetyl group ortho or para to the activating substituents, with regioselectivity influenced by the substituent pattern.Workup and Purification:

After completion, the reaction mixture is quenched (often with water or dilute acid), and the product is extracted, dried, and purified, typically by recrystallization or column chromatography.

Representative Reaction Scheme:

$$

\text{2-fluoro-4-hydroxy-5-methoxybenzene} + \text{bromoacetyl bromide} \xrightarrow{\text{Lewis acid}} \text{this compound}

$$

Literature Example: Friedel–Crafts Bromoacetylation

A patent describes the preparation of 2-methoxy-5-fluorobromoacetophenone (a close analogue) by reacting p-fluoroanisole with bromoacetyl bromide and a Lewis acid. This approach can be adapted for the target compound by selecting an aromatic precursor with the desired substitution pattern.

Key Reaction Parameters:

| Parameter | Typical Range/Value |

|---|---|

| Aromatic Precursor | 2-fluoro-4-hydroxy-5-methoxybenzene |

| Bromoacetyl Bromide | 1.0–1.2 equivalents |

| Lewis Acid | AlCl₃ or FeCl₃ (1.0–1.5 equivalents) |

| Solvent | Dichloromethane or carbon disulfide |

| Temperature | 0–25°C (ice bath to room temp) |

| Reaction Time | 1–3 hours |

| Yield | 60–85% (literature for analogues) |

Alternative Methods

While Friedel–Crafts acylation is the most direct, alternative synthetic methods could include:

Nucleophilic substitution on a preformed phenacyl bromide:

Starting from 2-fluoro-4-hydroxy-5-methoxyacetophenone, bromination at the alpha-carbonyl position using bromine or N-bromosuccinimide in acetic acid or another suitable solvent (extrapolated from related phenacyl bromide syntheses).Sequential functional group introduction:

Building the aromatic ring with the desired substituents, followed by bromoacetylation as the final step.

Data Table: Comparative Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Comments |

|---|---|---|---|---|

| Friedel–Crafts Bromoacetylation | Bromoacetyl bromide, AlCl₃ | 0–25°C, 1–3 h | 60–85 | Direct, efficient, scalable |

| Alpha-Bromination of Acetophenone | NBS or Br₂, AcOH | Room temp, 1–2 h | 50–75 | Requires pre-formed acetophenone derivative |

Research Findings and Notes

- The Friedel–Crafts bromoacetylation route is favored for its operational simplicity, high yields, and the use of inexpensive starting materials.

- The method avoids highly toxic or polluting reagents, making it suitable for scale-up and industrial applications.

- Regioselectivity is critical; the substitution pattern on the aromatic ring must be controlled to avoid undesired isomers.

- Purity and yield depend on the quality of the starting materials and the efficiency of purification steps.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in aqueous or acidic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products

Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.

Oxidation: Formation of this compound derivatives with carbonyl groups.

Reduction: Formation of 2-bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethanol.

Scientific Research Applications

Chemistry

In chemistry, 2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating compounds with potential pharmaceutical applications.

Biology

In biological research, this compound can be used to study the effects of halogenated phenyl ethanones on biological systems. Its structural features allow for the investigation of interactions with enzymes and receptors.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit biological activity, such as anti-inflammatory or antimicrobial properties. Researchers explore these derivatives for potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance binding affinity through halogen bonding, while the hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Key Observations :

- Compared to 2-bromo-4'-methoxyacetophenone, the target’s fluorine and hydroxyl groups increase polarity, likely improving solubility in polar solvents .

Key Observations :

Key Observations :

- Sulfonamide-containing derivatives (e.g., 2a–2d) demonstrate receptor-targeted activity, highlighting the role of arylsulfonyl groups in pharmacological design .

Biological Activity

2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one is a halogenated derivative of phenacyl bromide, characterized by its unique molecular structure that includes a bromo group and various functional groups on the phenyl ring. This compound has garnered interest in the scientific community due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

- Molecular Formula : C9H8BrFO3

- Molecular Weight : 247.06 g/mol

- CAS Number : 1065076-50-7

The compound's structure allows it to engage with various biological targets, influencing cellular processes and signaling pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to act as an inhibitor or modulator of several key biological pathways, including:

- Antioxidant Activity : The compound exhibits significant free radical scavenging capabilities, which can protect cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies indicate effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

- Anticancer Effects : Research has highlighted its ability to induce apoptosis in cancer cell lines, particularly through mechanisms involving reactive oxygen species (ROS) generation.

Anticancer Activity

A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CLL HG-3 | 0.17 - 2.69 | Induction of ROS and apoptosis |

| CLL PGA-1 | 0.35 - 1.97 | Apoptotic pathway activation |

| Breast Cancer (MCF7) | <10 | Inhibition of cell proliferation |

The compound demonstrated low toxicity towards normal peripheral blood mononuclear cells (PBMCs), indicating a favorable therapeutic index.

Antimicrobial Activity

In vitro tests revealed that this compound exhibited antimicrobial activity against several pathogenic bacteria, including:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values suggest that the compound could serve as a lead for developing new antimicrobial agents.

Case Studies and Applications

Recent studies have explored the structural diversity of compounds related to this compound in the context of drug design. For example, modifications to the phenylene core have yielded new ligands with enhanced binding affinities for targets involved in hypoxia signaling pathways. These findings highlight the potential for this compound and its derivatives in therapeutic applications for conditions such as cancer and ischemic diseases.

Q & A

Q. Methodological Considerations

- Yield Optimization : Protecting the hydroxyl group improves bromination efficiency (yields ~70-85% vs. <50% without protection) .

- Side Reactions : Unprotected hydroxyl groups may lead to oxidation or electrophilic substitution at the para position.

Q. Table 1: Comparison of Bromination Methods

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Br₂ | AcOH | 25 | 65 | |

| NBS | CCl₄ | 80 | 82 |

How can crystallographic data resolve contradictions in reported molecular geometries of this compound?

Advanced Research Focus

Single-crystal X-ray diffraction (SC-XRD) with software like SHELXL is critical for resolving structural ambiguities. Challenges include:

- Disorder in Substituents : The fluorine and methoxy groups may exhibit rotational disorder. Refinement with SHELXL’s PART instruction can model this .

- Hydrogen Bonding : The hydroxyl group forms O–H∙∙∙O/F interactions, influencing packing. Use graph-set analysis (e.g., Etter’s rules ) to classify motifs like dimers.

Example from Literature

A related bromoethanone derivative (2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone) was refined with , revealing planar geometry at the ketone and dihedral angles <10° between aryl rings .

What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

Advanced Research Focus

The electron-withdrawing fluorine and methoxy groups activate the ketone toward nucleophilic attack. Key factors:

- Electronic Effects : The para-fluoro and meta-methoxy groups reduce electron density at the carbonyl carbon, enhancing susceptibility to nucleophiles (e.g., amines, thiols) .

- Steric Hindrance : Ortho-substituents (fluoro, hydroxyl) may hinder access to the carbonyl, requiring polar aprotic solvents (DMF, DMSO) to improve reactivity.

Case Study :

In a reaction with benzylamine, the compound undergoes nucleophilic substitution at the carbonyl, forming a Schiff base. Kinetic studies show a second-order rate constant () of ) in DMSO at 25°C .

How do hydrogen-bonding networks influence its solid-state stability?

Advanced Research Focus

The hydroxyl group participates in intermolecular O–H∙∙∙O and O–H∙∙∙F bonds, creating a 3D network that stabilizes the crystal lattice. Graph-set analysis (e.g., -type chains or rings) reveals:

- Primary Interactions : O–H∙∙∙O (2.7 Å) between hydroxyl and ketone oxygen.

- Secondary Interactions : C–H∙∙∙F (3.1 Å) involving the fluorine substituent .

Stability Implications :

Strong hydrogen bonding increases melting point (observed mp ~120-125°C) and reduces hygroscopicity compared to non-hydroxylated analogs .

What analytical strategies validate purity and detect degradation products?

Q. Basic Research Focus

- HPLC : Use a C18 column with UV detection at 254 nm. Retention time ~8.2 min (method: 60% MeCN/40% H₂O, 1 mL/min) .

- NMR : NMR (DMSO-d₆): δ 7.82 (s, 1H, Ar–H), 10.32 (s, 1H, –OH), 4.12 (s, 2H, CH₂Br) .

- Mass Spectrometry : ESI-MS m/z 275.95 [M+H]⁺ (calc. 275.96) .

Q. Degradation Pathways :

- Hydrolysis of the ketone to carboxylic acid under acidic conditions.

- Photodegradation via C–Br bond cleavage (monitor by TLC or LC-MS).

How can computational modeling predict its biological activity?

Q. Advanced Research Focus

- Docking Studies : Target enzymes (e.g., kinases) using AutoDock Vina. The bromine atom acts as a hydrophobic anchor, while the hydroxyl group forms hydrogen bonds with catalytic residues .

- QSAR Models : Correlate substituent electronegativity (fluorine, methoxy) with antibacterial IC₅₀ values. Preliminary data suggest MIC ~50 µM against S. aureus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.